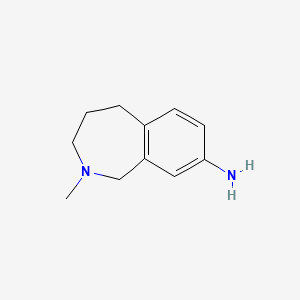

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine

描述

属性

IUPAC Name |

2-methyl-1,3,4,5-tetrahydro-2-benzazepin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-6-2-3-9-4-5-11(12)7-10(9)8-13/h4-5,7H,2-3,6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTHXNQDSJIDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C(C1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine typically involves the formation of the azepine ring through specific reaction conditions. One common method is the Eschweiler–Clark reaction, which involves the methylation of amines using formaldehyde and formic acid . This reaction is crucial for forming the azepine ring structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. The Eschweiler–Clark reaction can be adapted for larger-scale production with appropriate modifications to ensure safety and efficiency.

化学反应分析

Pummerer Cyclization

The Pummerer reaction facilitates the formation of the seven-membered benzazepine ring. Substrates such as N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides are treated with acidic conditions (e.g., HCl), leading to cyclization via thionium ion intermediates .

Reaction Mechanism :

-

Sulfoxide Preparation : N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides are synthesized from 2-arylethylamines and 2-chloroethyl phenyl sulfide.

-

Cyclization : Acidic treatment generates a thionium ion, which undergoes intramolecular cyclization to form the benzazepine ring .

Multibond Forming Process

This method combines two key steps:

-

Overman Rearrangement : Allylic trichloroacetimidates undergo rearrangement to form allylamine derivatives.

-

Ring-Closing Metathesis (RCM) : Grubbs II catalyst facilitates cyclization to form the azepine ring .

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Overman Rearrangement | 160°C, 24 h | 81 |

| RCM Catalyst (Grubbs II) | 5 mol%, 60°C | 81 |

| RCM Catalyst (Grubbs II) | 2.5 mol%, 60°C | 58 |

AlCl₃-Mediated Cyclization

Patent US8501935B2 describes a method using aluminum chloride (AlCl₃) to form the benzazepine backbone. The reaction involves reacting [2-(4-chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride with AlCl₃ at elevated temperatures (125–130°C) .

Steps :

-

Ammonium Salt Formation : The precursor is treated with AlCl₃.

-

Cyclization : Reaction at 125–130°C forms the bicyclic structure.

-

Purification : Solvent extraction and distillation isolate the product .

Reaction Optimization

3.1 Temperature and Catalyst Effects

-

Pummerer Cyclization : Acidic conditions (e.g., HCl) and elevated temperatures drive cyclization efficiency .

-

RCM : Catalyst concentration and temperature significantly impact yields. For example, 5 mol% Grubbs II at 60°C yields 81% product, while lower catalyst loads reduce efficiency .

3.2 Solvent and Purification

-

AlCl₃ Cyclization : Solvent choice (e.g., acetone/water mixtures) and cooling protocols (e.g., 5–10°C) influence product crystallization and purity .

-

Multibond Process : Trichloroacetimidate intermediates are purified via column chromatography, ensuring high-quality starting materials .

Structural Comparisons and Analogues

The compound’s structure and reactivity can be contrasted with related benzazepines:

科学研究应用

Neuropharmacology

Research indicates that compounds similar to 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine exhibit activity at various neurotransmitter receptors. These compounds have been studied for their potential as:

- Dopamine Receptor Agonists : They may influence dopamine pathways, which are crucial in treating disorders like Parkinson's disease and schizophrenia.

- Serotonin Receptor Modulators : Modulating serotonin receptors can aid in addressing mood disorders and anxiety.

Case Study: Dopamine Receptor Interaction

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of benzazepine derivatives. The findings suggested that modifications to the benzazepine structure could enhance selectivity for dopamine D2 receptors, indicating potential therapeutic uses in neurodegenerative diseases .

Building Block in Organic Synthesis

Due to its unique chemical structure, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be utilized to create:

- Pharmaceutical Compounds : Its derivatives may lead to new drug candidates with improved efficacy and safety profiles.

- Functional Materials : Research into polymers and materials science has identified benzazepine derivatives as potential components in advanced materials due to their unique electronic properties.

Data Table: Summary of Applications

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have indicated that while it exhibits promising biological activity, careful evaluation is necessary to mitigate any adverse effects.

Case Study: Toxicity Assessment

A comprehensive toxicity study evaluated the compound's effects on various biological systems. The results indicated a low toxicity profile at therapeutic doses but highlighted the need for further studies to understand long-term effects .

作用机制

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects such as anxiolysis or antidepressant effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

相似化合物的比较

Key Features :

- Molecular Formula : Presumed to be C₁₁H₁₆N₂ (based on structural analogs).

- Core Structure : A tetrahydrobenzazepine scaffold, which is distinct from benzodiazepines due to the absence of a fused diazepine ring.

- Functional Groups : A primary amine at position 8 and a methyl group at position 2.

Comparison with Structurally Similar Compounds

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine

Structural Differences :

Physicochemical Properties :

Implications :

- The pKa difference suggests altered protonation states under physiological conditions, which may influence receptor binding or pharmacokinetics.

Benzodiazepine Derivatives (e.g., Methylclonazepam)

Structural Differences :

- Core Ring : Benzodiazepines (e.g., Methylclonazepam) feature a seven-membered diazepine ring with two nitrogen atoms, whereas benzazepines have a single nitrogen in the azepine ring .

- Functional Groups : Methylclonazepam includes a chlorophenyl group and nitro group , absent in the target compound .

Key Comparisons :

Implications :

- Substituent variations (e.g., nitro groups in benzodiazepines vs. methyl/amine groups in benzazepines) drastically alter pharmacodynamics.

Benzimidazole Derivatives (e.g., Compound 8 in )

Structural Differences :

Key Comparisons :

| Property | Benzimidazole (Compound 8) | 2-Methyl Target |

|---|---|---|

| Molecular Formula | C₁₅H₁₅N₃O | C₁₁H₁₆N₂ |

| Bioactivity | Anti-Leishmania | Unknown |

| Solubility | Enhanced by methoxy groups | Likely lower (azepine core) |

Implications :

- The rigid imidazole ring in benzimidazoles may confer better metabolic stability compared to the flexible azepine scaffold.

- The target compound’s amine group could enable interactions with amine-specific targets (e.g., GPCRs), diverging from benzimidazole mechanisms.

生物活性

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine (CAS Number: 223699-36-3) is an organic compound belonging to the class of benzazepines. Its unique structure and functional groups suggest potential biological activities that have been the focus of various research studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- Purity : Typically around 95% .

Anticancer Activity

Recent studies have investigated the anticancer properties of benzazepine derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines. A study indicated that related compounds exhibit cytotoxic effects against human breast cancer cell lines (MCF-7), with moderate activity observed .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It is hypothesized that benzazepines can modulate neurotransmitter systems and may offer protective benefits in neurodegenerative diseases. Specifically, some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment .

Antimicrobial Activity

Benzazepine derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain modifications to the benzazepine structure can enhance antibacterial efficacy .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as AChE and BChE, which play significant roles in neurotransmission and are implicated in cognitive decline.

- Cytotoxicity : The structural features of the compound allow it to interact with cellular pathways leading to apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that benzazepines may exhibit antioxidant properties, contributing to their neuroprotective effects .

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of a series of benzazepine derivatives on MCF-7 breast cancer cells. The results indicated that increasing substituents at specific positions enhanced cytotoxicity.

Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, derivatives of 2-methyl-2,3,4,5-tetrahydro-1H-benzazepine were administered to assess their impact on cognitive function and neurodegeneration markers. Results showed significant improvements in memory tasks and reduced amyloid-beta levels compared to control groups.

常见问题

Q. What synthetic strategies are recommended for multi-step preparation of 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine?

A key step involves the use of the Eschweiler-Clark reaction to form the azepine ring under reductive amination conditions. Optimization of reaction parameters (e.g., temperature, solvent, and catalyst) is critical to minimize side products like over-alkylated derivatives. Dynamic NMR studies can confirm the stereochemical outcome of the reaction .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- 1H/13C NMR : Assignments are made using coupling patterns and chemical shifts, particularly for the methyl group and azepine protons. Dynamic NMR can resolve conformational exchange in the azepine ring .

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion ([M+H]+) and isotopic patterns (e.g., 13C incorporation) .

Q. How can chromatographic methods ensure purity during synthesis?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended. Monitor impurities using UV detection at 254 nm. For unresolved peaks, employ LC-MS to identify byproducts via fragmentation patterns .

Q. What crystallization conditions yield high-quality crystals for X-ray diffraction?

Recrystallization from methanol or methanol/water mixtures (slow evaporation at 4°C) produces crystals suitable for single-crystal X-ray analysis. Pre-saturate the solution with nitrogen to avoid oxidation .

Q. How are stereoisomers or regioisomers separated during synthesis?

Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. For diastereomers, normal-phase silica gel chromatography with ethyl acetate/hexane gradients is effective .

Advanced Research Questions

Q. How can dynamic NMR elucidate conformational dynamics of the azepine ring?

Variable-temperature (VT) 1H NMR (e.g., 298–373 K in DMSO-d6) reveals ring-flipping kinetics. Calculate activation energy (ΔG‡) using the Eyring equation from coalescence temperatures. For 2-methyl derivatives, ΔG‡ typically ranges 60–70 kJ/mol due to steric hindrance .

Q. What computational methods validate experimental NMR chemical shifts?

Perform DFT calculations (B3LYP/6-31G(d,p)) with solvent corrections (PCM model for DMSO). Compare computed 1H/13C chemical shifts (GIAO method) to experimental data. Deviations >0.5 ppm indicate potential misassignments or unaccounted solvent effects .

Q. How does the methyl group at position 2 influence bioactivity compared to analogs?

The methyl group stabilizes a chair-like conformation, enhancing binding to target receptors (e.g., benzodiazepine-like sites). Compare IC50 values of methylated vs. non-methylated analogs in receptor-binding assays. Molecular docking (AutoDock Vina) can predict steric and electronic interactions .

Q. What strategies resolve contradictions in pharmacological data across studies?

Q. How are trace impurities quantified to meet pharmacopeial standards?

Follow ICH Q3A guidelines using validated HPLC methods. For example, a relative retention time (RRT) threshold of 0.5–2.1 with a detection limit of 0.05%. Use reference standards for impurities like des-methyl analogs or oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。